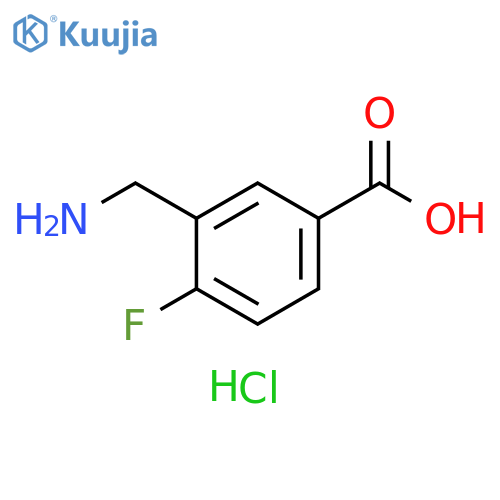

Cas no 1461707-64-1 (3-(aminomethyl)-4-fluorobenzoic acid hydrochloride)

1461707-64-1 structure

商品名:3-(aminomethyl)-4-fluorobenzoic acid hydrochloride

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride

- 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride

-

- インチ: 1S/C8H8FNO2.ClH/c9-7-2-1-5(8(11)12)3-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H

- InChIKey: SKSZXQNTNYAOEY-UHFFFAOYSA-N

- ほほえんだ: C(C1C(=CC=C(C(=O)O)C=1)F)N.Cl

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131118-0.1g |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95% | 0.1g |

$299.0 | 2023-02-15 | |

| Enamine | EN300-131118-0.5g |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95% | 0.5g |

$674.0 | 2023-02-15 | |

| Enamine | EN300-131118-1.0g |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95% | 1g |

$0.0 | 2023-06-07 | |

| TRC | A635453-5mg |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 5mg |

$ 70.00 | 2022-05-31 | ||

| Enamine | EN300-131118-500mg |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95.0% | 500mg |

$674.0 | 2023-09-30 | |

| Enamine | EN300-131118-10000mg |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95.0% | 10000mg |

$7000.0 | 2023-09-30 | |

| TRC | A635453-50mg |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 50mg |

$ 340.00 | 2022-05-31 | ||

| A2B Chem LLC | AV53815-100mg |

3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95% | 100mg |

$350.00 | 2024-04-20 | |

| Aaron | AR01A6QR-50mg |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95% | 50mg |

$303.00 | 2025-03-29 | |

| Aaron | AR01A6QR-2.5g |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |

1461707-64-1 | 95% | 2.5g |

$2521.00 | 2023-12-16 |

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

1461707-64-1 (3-(aminomethyl)-4-fluorobenzoic acid hydrochloride) 関連製品

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量